REACTION_CXSMILES
|
[OH-].[Ca+2].[OH-].O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:13])[CH3:12]>>[CH:11]1([OH:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:7][CH2:6][CH2:5][CH:10]=[CH:12]1 |f:0.1.2|
|
Name
|
180
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
trans-1,2-epoxidodecane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
215 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped agitator, Dean-Stark trap, and temperature probe
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtration 175 parts of the mixture
|
Type
|
ADDITION
|
Details
|
containing 15%
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCCCCCCCCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |